4-(4-bromophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione
Overview
Description
4-(4-bromophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of biological and pharmacological properties, making them significant in the fields of organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 4-(4-bromophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione typically involves the use of transition metal-catalyzed reactions. One common method is the Pd(OAc)2-catalyzed intramolecular aryl C(sp2)-H amidination, which involves the reaction of N-arylamidines and isonitriles using Cs2CO3 as a base in toluene under an oxygen atmosphere . Another approach includes the use of CuI-catalyzed aerobic oxidative synthesis, where 2-(2-bromophenyl)-1H-indole reacts with α-amino acids in the presence of K2CO3 as a base in DMF under an oxygen atmosphere .
Chemical Reactions Analysis
4-(4-bromophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like CuCl/DABCO/4-HO-TEMPO with oxygen as the terminal oxidant.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine atom.
Scientific Research Applications
4-(4-bromophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the release of inflammatory mediators like prostaglandins, histamine, and serotonin, which contributes to its anti-inflammatory effects . The compound may also interact with COX enzymes, further enhancing its anti-inflammatory properties .
Comparison with Similar Compounds
4-(4-bromophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione can be compared with other quinazoline derivatives, such as:
2-(4-bromophenyl)-quinazolin-4(3H)-one:
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Similar to the bromophenyl derivative, this compound also shows α-glucosidase inhibitory activity.
Indolo[1,2-c]quinazolines: These compounds are synthesized using similar metal-catalyzed reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
4-(4-bromophenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2S/c19-13-8-5-12(6-9-13)16-15-10-7-11-3-1-2-4-14(11)17(15)21-18(22)20-16/h1-6,8-9,16H,7,10H2,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRDSTBPGQNUSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)NC(=S)NC2C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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